(E)-2-amino-N-(2-(cyclohex-1-en-1-yl)ethyl)-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Beschreibung
This compound is a pyrrolo[2,3-b]quinoxaline derivative featuring a unique structural framework. Its core consists of a 1H-pyrrolo[2,3-b]quinoxaline scaffold substituted at the 1-position with a (thiophen-2-ylmethylene)amino group and at the 3-position with a carboxamide moiety. The carboxamide side chain includes a 2-(cyclohex-1-en-1-yl)ethyl group, introducing partial unsaturation and conformational flexibility. The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting diseases associated with dysregulated signaling pathways .
Eigenschaften
IUPAC Name |
2-amino-N-[2-(cyclohexen-1-yl)ethyl]-1-[(E)-thiophen-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6OS/c25-22-20(24(31)26-13-12-16-7-2-1-3-8-16)21-23(29-19-11-5-4-10-18(19)28-21)30(22)27-15-17-9-6-14-32-17/h4-7,9-11,14-15H,1-3,8,12-13,25H2,(H,26,31)/b27-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWZGTQHGILUGF-JFLMPSFJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CS5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=CC1)CCNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CS5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key analogues differ in substituents at the carboxamide side chain (R1) and the azavinyl group (R2). These variations influence physicochemical properties and biological activity:
Physicochemical Properties
- Lipophilicity : The phenethyl group in increases logP (predicted: 3.8) compared to the target compound’s cyclohexenylethyl group (logP ~3.2), suggesting reduced aqueous solubility. The ethoxy-hydroxybenzylidene substituent in introduces polar groups (logP ~2.5), improving solubility but limiting membrane permeability.
Metabolic Stability
- The cyclohexenyl group in the target compound may reduce cytochrome P450-mediated oxidation compared to the phenethyl group in , which is more prone to hydroxylation.
- The ethoxy group in could undergo demethylation, generating reactive metabolites, whereas the thiophene in the target compound is metabolically stable .
Research Findings and Implications
- Kinase Inhibition: The target compound’s pyrrolo[2,3-b]quinoxaline core aligns with known kinase inhibitor scaffolds. Its thiophene substituent may mimic ATP’s adenine ring, competing for binding in kinases like BRAF or EGFR .
- Selectivity : Compared to and , the target compound’s balanced lipophilicity and rigidity may improve selectivity for specific kinase isoforms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
